
7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is an organic compound with the molecular formula C8H9ClN2. It has a molecular weight of 168.63 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClN2/c9-7-4-3-6-2-1-5-10-8 (6)11-7/h3-4H,1-2,5H2, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a solid substance. It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique
Chemical Properties and Biological Activities
7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is a derivative of 1,8-naphthyridine, a compound that has attracted significant interest due to its wide range of biological activities. The 1,8-naphthyridine derivatives demonstrate a variety of biological properties, making them potent scaffolds in therapeutic and medicinal research. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and potential applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Additionally, these derivatives have been found to possess anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant activities, among others. This broad spectrum of biological activities establishes this compound and related compounds as critical agents in the development of new therapeutic strategies (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).
Environmental Impact and Analytical Procedures
Polychlorinated naphthalenes (PCNs), which share a structural resemblance with this compound, are environmental pollutants of concern. These compounds, containing one to eight chlorine atoms per naphthalene molecule, exhibit toxicity through AhR-mediated mechanisms similar to dioxins. Despite their known environmental persistence and bioaccumulation potential, the information on human and environmental exposure to PCNs is limited, highlighting the need for continuous monitoring and further research into their impact and analytical evaluation (Agunbiade, Adeniji, Okoh, & Okoh, 2020).
Role in Corrosion Inhibition
The application of this compound extends beyond biological activities to include roles in industrial processes, such as corrosion inhibition. Phthalocyanine and naphthalocyanine, related heterocyclic compounds, have been identified as effective corrosion inhibitors, suggesting potential utility for 1,8-naphthyridine derivatives in protecting metals from corrosion. These compounds form strong chelating complexes with metallic atoms, retarding both anodic and cathodic reactions and behaving mostly as mixed-type inhibitors. This property underscores the significance of this compound and its derivatives in the development of anticorrosive materials for various metal/electrolyte systems (Verma, Ebenso, Quraishi, & Rhee, 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin. It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Orientations Futures
The development of methods for the synthesis of 1,8-naphthyridines, including 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine, has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving the synthesis methods for these compounds.
Mécanisme D'action
Target of Action
It is known that 1,8-naphthyridines, a class of compounds to which this molecule belongs, have diverse biological activities . For instance, some 1,8-naphthyridine derivatives such as enoxacin, nalidixic acid, and trovafloxacin have antibacterial properties related to the fluoroquinolones .
Mode of Action
It can be inferred from the properties of related 1,8-naphthyridine compounds that they might interact with their targets by binding to specific sites, thereby inhibiting the function of the target .
Biochemical Pathways
Given the biological activities of related 1,8-naphthyridine compounds, it can be speculated that this compound might affect pathways related to bacterial dna replication .
Pharmacokinetics
The compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere at 2-8°c .
Result of Action
Based on the properties of related 1,8-naphthyridine compounds, it can be speculated that this compound might inhibit bacterial growth by interfering with dna replication .
Action Environment
It is known that the compound should be stored in a dark place under an inert atmosphere at 2-8°c to maintain its stability .
Propriétés
IUPAC Name |
7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h3-4H,1-2,5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTIRHSHTITULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-({[methyl(phenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide](/img/structure/B2984215.png)

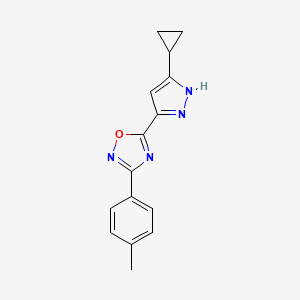
![Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2984221.png)
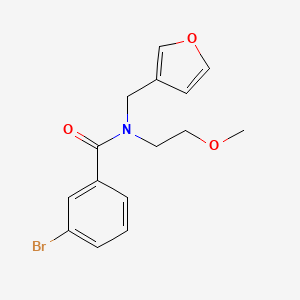
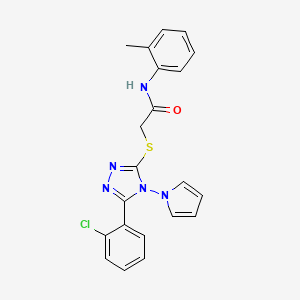
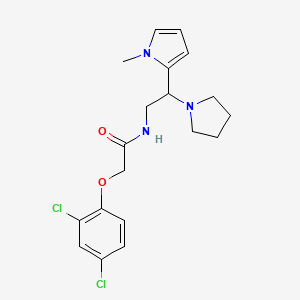
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2984228.png)
![2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2984229.png)
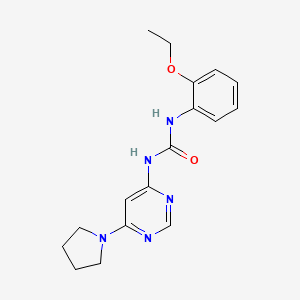
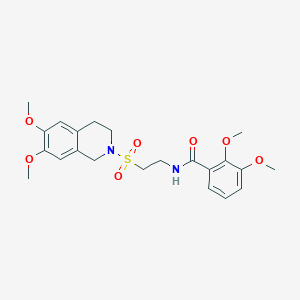
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2984235.png)

![4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2984237.png)
